molecular formula C24H25FN6O B5042108 1-{[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-4-(4-methyl-1,2,5-oxadiazol-3-yl)piperazine

1-{[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-4-(4-methyl-1,2,5-oxadiazol-3-yl)piperazine

Cat. No.: B5042108
M. Wt: 432.5 g/mol
InChI Key: DMYCUZQQQXHVGZ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes several functional groups, such as a pyrazole ring and an oxadiazole ring, both of which are common in pharmaceutical compounds . The presence of fluorophenyl and methylphenyl groups may also suggest potential bioactivity .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds, such as fluorinated pyrazoles, are often synthesized via multi-step reactions involving the formation of the pyrazole ring followed by further functionalization .

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many pyrazole and oxadiazole derivatives have been studied for their bioactivity, including potential anti-cancer, anti-inflammatory, and antimicrobial properties .

Properties

IUPAC Name

3-[4-[[3-(4-fluorophenyl)-1-(4-methylphenyl)pyrazol-4-yl]methyl]piperazin-1-yl]-4-methyl-1,2,5-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN6O/c1-17-3-9-22(10-4-17)31-16-20(23(26-31)19-5-7-21(25)8-6-19)15-29-11-13-30(14-12-29)24-18(2)27-32-28-24/h3-10,16H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMYCUZQQQXHVGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)CN4CCN(CC4)C5=NON=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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